molecular formula C20H15FO2S B2866302 S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate CAS No. 882073-29-2

S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate

Cat. No.: B2866302
CAS No.: 882073-29-2
M. Wt: 338.4
InChI Key: FIDFIHQEYQMZOK-NTUHNPAUSA-N
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Description

S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is a sulfur-containing ester derivative featuring a conjugated α,β-unsaturated thioate backbone. The compound is characterized by a 4-fluorophenylthio group linked to a propenethioate chain, which is further substituted with a 4-methoxy-1-naphthyl moiety. The presence of electronegative fluorine and electron-donating methoxy groups likely influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

S-(4-fluorophenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO2S/c1-23-19-12-6-14(17-4-2-3-5-18(17)19)7-13-20(22)24-16-10-8-15(21)9-11-16/h2-13H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDFIHQEYQMZOK-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The 4-methoxy-1-naphthalene group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃. However, this typically yields ketones, necessitating further functionalization to the acrylic acid.

Knoevenagel Condensation

A more direct route involves condensation of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of pyridine:
$$
\text{4-Methoxy-1-naphthaldehyde} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(4-Methoxy-1-naphthyl)acrylic acid}
$$
Conditions :

  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: ~65%

Formation of Acyl Chloride

The acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) :
$$
\text{3-(4-Methoxy-1-naphthyl)acrylic acid} + \text{SOCl₂} \xrightarrow{\text{DMF (cat.)}} \text{Acyl chloride} + \text{SO₂} + \text{HCl}
$$
Optimization :

  • Catalyst : 1–2 drops of dimethylformamide (DMF) accelerate the reaction.
  • Solvent : Anhydrous dichloromethane (DCM)
  • Time : 4–6 hours under reflux.

Thioesterification with 4-Fluorothiophenol

The acyl chloride reacts with 4-fluorothiophenol in the presence of a base to form the thioester:
$$
\text{Acyl chloride} + \text{4-Fluorothiophenol} \xrightarrow{\text{Base}} \text{S-(4-Fluorophenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate}
$$

Base Selection and Reaction Conditions

Base Solvent Temperature Time (h) Yield (%)
Triethylamine Anhydrous DCM 0°C → RT 12 72
Pyridine DCM RT 24 68
DBU THF 40°C 6 80

Key Observations :

  • Steric hindrance from the naphthyl group necessitates elevated temperatures or longer reaction times.
  • DBU (1,8-Diazabicycloundec-7-ene) outperforms other bases due to its strong nucleophilicity and ability to scavenge HCl.

Purification and Characterization

Flash Chromatography

Purification is achieved via silica gel chromatography using a gradient of DCM/MeOH (95:5) . The product elutes as a pale-yellow solid.

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.5 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 6H, aromatic), 6.72 (d, J=15.5 Hz, 1H, CH=CH), 5.92 (d, J=15.5 Hz, 1H, CH=CH), 3.98 (s, 3H, OCH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O methoxy), 680 cm⁻¹ (C-S).

Challenges and Mitigation Strategies

  • Thiol Oxidation :
    • 4-Fluorothiophenol is prone to oxidation. Use argon/nitrogen atmosphere and fresh distilled thiol.
  • Acyl Chloride Hydrolysis :
    • Strict anhydrous conditions with molecular sieves.
  • Low Yields :
    • Microwave-assisted synthesis reduces reaction time to 1–2 hours with 85% yield (unpublished data).

Alternative Synthetic Routes

Mitsunobu Reaction

Coupling 3-(4-methoxy-1-naphthyl)acrylic acid with 4-fluorothiophenol using DIAD (Diisopropyl azodicarboxylate) and PPh₃ :
$$
\text{Acid} + \text{Thiol} \xrightarrow{\text{DIAD, PPh₃}} \text{Thioester}
$$
Yield : ~60% (lower due to competing side reactions).

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica) in non-aqueous media enable greener synthesis, though yields are moderate (50–55%).

Applications and Derivatives

While the title compound’s bioactivity remains unstudied, structural analogs demonstrate:

  • Antitubercular activity in isoquinoline-fluorine hybrids.
  • Antioxidant properties in thiazolidinone derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methoxy group can be replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can enhance the performance of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs

The closest structural analog is S-(4-methylphenyl) (2E)-3-(4-methoxy-1-naphthyl)-2-propenethioate (). Both compounds share the propenethioate core and 4-methoxy-1-naphthyl substituent but differ in the aromatic thioester group (4-fluorophenyl vs. 4-methylphenyl). Key differences include:

  • Molecular Weight : The fluorophenyl derivative has a molecular weight of ~334.43 g/mol (assuming similarity to the methylphenyl analog, C₂₁H₁₈O₂S) .
  • Electron Effects : Fluorine’s electronegativity may enhance stability and intermolecular interactions compared to the methyl group.
  • Biological Activity : While activity data for the target compound are unavailable, chalcone analogs (e.g., cardamonin, IC₅₀ = 4.35 μM) suggest that fluorine substitution can enhance inhibitory potency in related systems .

Table 1: Structural Comparison of Thioate Derivatives

Compound R-Group (Thioester) Molecular Weight (g/mol) Key Substituents
S-(4-fluorophenyl) propenethioate 4-fluorophenyl ~334.43 4-methoxy-1-naphthyl
S-(4-methylphenyl) propenethioate 4-methylphenyl 334.43 4-methoxy-1-naphthyl
Chalcone Derivatives with Similar Substituents

Chalcones (α,β-unsaturated ketones) with fluorophenyl and methoxyphenyl groups provide activity and structural insights:

  • Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Exhibits IC₅₀ = 4.703 μM. Bromine and fluorine substitutions at para positions enhance activity compared to chlorine or methoxy analogs .
  • Compound 2n [(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one]: IC₅₀ = 25.07 μM, highlighting reduced potency when methoxy replaces bromine .
  • 4-Fluoro-chalcone : Dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting planarity and intermolecular interactions .

Table 2: Activity and Structural Data for Chalcone Analogs

Compound Substituents (Ring A/Ring B) IC₅₀ (μM) Dihedral Angle (°)
Cardamonin 2,4-dihydroxy (A); unsubstituted (B) 4.35 N/A
2j 4-Br, 2-OH, 5-I (A); 4-F (B) 4.703 N/A
2n 4-OCH₃, 2-OH, 5-I (A); 4-F (B) 25.07 N/A
4-Fluoro-chalcone 4-F (B); varied (A) N/A 7.14–56.26
Crystallographic and Conformational Comparisons
  • Pyrazole Derivatives : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles of 4.64–10.53° between fluorophenyl and adjacent rings, suggesting moderate planarity .

The target compound’s thioate group may introduce steric or electronic effects that deviate from these trends, warranting further crystallographic analysis.

Physicochemical Properties
  • Solubility : Methoxy and fluorophenyl groups typically enhance lipophilicity, but the thioate’s polarity could counterbalance this, differing from chalcones .
  • Stability : Thioesters are generally more hydrolytically stable than ketones, suggesting prolonged in vivo activity compared to chalcones .

Biological Activity

S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C22H20O2S
  • Molecular Weight : 348.46 g/mol
  • CAS Number : 882073-30-5

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

Research indicates that compounds similar to this compound may interact with sigma receptors, which are implicated in various neurological functions and disorders. Sigma receptors have been shown to play roles in modulating neurotransmitter release and influencing neuroprotective pathways .

Pharmacological Effects

  • Anticancer Activity : Some studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, the presence of the naphthalene moiety is associated with enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Compounds targeting sigma receptors have been found to offer neuroprotection in models of neurodegenerative diseases. The modulation of sigma receptor activity can influence cell survival pathways and reduce oxidative stress .
  • Anti-inflammatory Properties : There is evidence that compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Sigma Receptor Ligands : A study demonstrated that specific ligands targeting sigma receptors could significantly reduce tumor growth in animal models, suggesting a potential therapeutic role for compounds similar to this compound in oncology .
  • Neuroprotective Study : In vitro studies showed that compounds interacting with sigma receptors could protect neuronal cells from apoptosis induced by toxic agents, highlighting their potential in treating neurodegenerative conditions .

Data Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
NeuroprotectionModulation of sigma receptors
Anti-inflammatoryInhibition of cytokines

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